2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine
Description
Background and Significance
The incorporation of trifluoromethyl (−CF₃) groups into aromatic systems has revolutionized pharmaceutical and materials science due to their unique electronic and steric properties. These groups enhance metabolic stability, lipophilicity, and bioavailability, making trifluoromethylated compounds pivotal in drug discovery. Among heterocyclic frameworks, pyridine derivatives are particularly significant for their role in bioactive molecules and coordination chemistry.
2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine exemplifies this synergy, combining a pyridine core with a trifluoromethylbenzoyl substituent. Its structural features enable applications in medicinal chemistry (e.g., as a kinase inhibitor precursor) and materials science (e.g., ligand design for luminescent complexes). The compound’s versatility underscores its importance in advancing synthetic methodologies and functional material development.
Classification within Trifluoromethylated Aromatic Compounds
This compound belongs to the subclass of trifluoromethylated aromatic ketones , characterized by a benzoyl group bearing a −CF₃ substituent attached to a pyridine ring. Its classification hierarchy is as follows:
- Class : Aromatic heterocycles
- Subclass : Pyridine derivatives
- Functional groups : Trifluoromethyl (−CF₃), benzoyl (−C₆H₄−CO−), and methyl (−CH₃)
Comparatively, it differs from simpler trifluoromethylpyridines (e.g., 2-methyl-3-trifluoromethylpyridine) by the presence of a ketone bridge, which introduces additional steric and electronic complexity (Table 1).
Table 1: Structural Comparison of Related Trifluoromethylated Pyridines
Structural Characteristics and IUPAC Nomenclature
The IUPAC name (6-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone reflects its structure:
- Pyridine ring : Substituted with a methyl group at position 2 (C-2) and a benzoyl group at position 5 (C-5).
- Benzoyl group : The phenyl ring is functionalized with a −CF₃ group at the meta position (C-3).
Key structural attributes :
- Molecular formula : C₁₄H₁₀F₃NO.
- Molecular weight : 265.24 g/mol.
- Bonding : The ketone bridge (C=O) between the pyridine and benzene rings introduces planarity, facilitating π-π stacking interactions.
The trifluoromethyl group’s electronegativity (−I effect) deactivates the benzene ring, directing electrophilic substitution to the para position relative to the −CF₃ group. This electronic modulation is critical for tuning reactivity in synthetic applications.
Research Objectives and Scientific Applications
Current research focuses on leveraging this compound’s dual functionality (pyridine and trifluoromethylketone) for:
- Medicinal Chemistry :
Materials Science :
Catalysis :
Ongoing studies aim to optimize its synthesis via liquid-phase fluorination and Kröhnke pyridine condensation, enhancing yield and scalability.
Properties
IUPAC Name |
(6-methylpyridin-3-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-5-6-11(8-18-9)13(19)10-3-2-4-12(7-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDDLWREUHHCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193774 | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-93-3 | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methyl-3-pyridinyl)[3-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701193774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
2-Methyl-5-(3-trifluoromethylbenzoyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group, which enhances its biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 265.23 g/mol. The compound consists of a pyridine ring substituted with a methyl group at the 2-position and a 3-trifluoromethylbenzoyl group at the 5-position. The presence of the trifluoromethyl group contributes to enhanced lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : The compound has shown potential against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Interaction : It interacts with specific enzymes, modulating their activity.
The mechanism of action for this compound involves its interaction with biological macromolecules. The trifluoromethyl group can form strong hydrogen bonds and hydrophobic interactions with target proteins, leading to conformational changes that affect enzymatic pathways. This interaction can result in either inhibition or activation, depending on the specific target enzyme or receptor involved.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Control (Standard Antibiotic) | 4 | Staphylococcus aureus |
Anticancer Activity
In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. Notably, it exhibited an IC50 value of 12 µM against the PC3 prostate cancer cell line.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC3 (Prostate Cancer) | 12 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
Enzyme Interaction Studies
Research focused on the compound's interaction with dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine biosynthesis. The compound demonstrated competitive inhibition with an IC50 value of 25 µM, indicating its potential as a lead compound for further drug development.
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| DHODH | 25 | Competitive |
Comparison with Similar Compounds
Physicochemical Properties
- Pyridine, 2-methyl-5-(1-methylethyl) : This analogue has a log Kow of 2.513 and a vapor pressure of 0.345 mm Hg at 20°C, suggesting moderate lipophilicity and volatility. Such properties are critical for bioavailability and formulation .
Data Table: Key Features of Comparable Pyridine Derivatives
Research Implications and Gaps
- Activity Prediction : The trifluoromethyl group in this compound may enhance target binding compared to alkyl or alkoxy substituents, as seen in SIB series compounds .
- Further optimization of routes, such as phosphorus ligand coupling , could address scalability.
- Data Limitations : Direct biological or physicochemical data for this compound are absent in the provided evidence, necessitating experimental validation of inferred properties.
Preparation Methods
Construction of Pyridine Ring with Trifluoromethylbenzoyl Substituent
This method involves synthesizing the pyridine core with the desired substituents through cyclocondensation reactions, often utilizing trifluoromethyl-containing building blocks.
- Step 1: Synthesis of a trifluoromethylbenzoyl precursor, such as 3-trifluoromethylbenzoic acid or its derivatives, via electrophilic aromatic substitution or fluorination of benzoyl compounds.
- Step 2: Activation of the benzoyl group (e.g., conversion to acid chlorides or acyl chlorides).
- Step 3: Cyclocondensation with suitable nitrogen sources, such as amino compounds or β-ketoesters, to form the pyridine ring.
- Use of trifluoromethyl benzoyl chlorides reacting with 2-aminopyridine derivatives under reflux conditions yields the target compound.
- Catalysts such as piperidine or pyridine facilitate cyclization.
- Solvent systems like ethyl acetate or acetic acid are common.
3-Trifluoromethylbenzoyl chloride + 2-aminopyridine → (cyclization) → this compound
(Note: The methyl group at the 2-position can be introduced via methylation of the pyridine ring post-cyclization or via starting with methylated pyridine derivatives.)
Direct Substitution on Methylated Pyridine Derivatives
This approach utilizes 2-methyl-5-hydroxypyridine or 2-methyl-5-chloropyridine as intermediates, which undergo electrophilic substitution with trifluoromethylbenzoyl reagents.
- Step 1: Synthesis of 2-methyl-5-chloropyridine via chlorination of 2-methylpyridine.
- Step 2: Friedel–Crafts acylation with trifluoromethylbenzoyl chloride or trifluoromethylbenzoyl anhydride, catalyzed by Lewis acids like aluminum chloride.
- Step 3: Purification via recrystallization or chromatography.
- The acylation proceeds efficiently at the 5-position due to directing effects.
- Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and low temperatures to control regioselectivity.
Representative Data Table of Preparation Conditions
| Method | Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|---|
| A | 3-Trifluoromethylbenzoic acid derivatives | SOCl₂ or PCl₅ | - | Acetic acid | Reflux | 65-75% | Cyclocondensation route |
| A | 2-Aminopyridine | Trifluoromethylbenzoyl chloride | Pyridine | Ethyl acetate | Reflux | 70-80% | Direct acylation |
| B | 2-Methyl-5-chloropyridine | Trifluoromethylbenzoyl chloride | AlCl₃ | Dichloromethane | 0–25°C | 60-70% | Friedel–Crafts acylation |
Research Findings and Optimization
- Reaction Efficiency: The use of Lewis acids like aluminum chloride enhances regioselectivity and yields during acylation.
- Purity & Scalability: Recrystallization from suitable solvents such as ethanol or acetonitrile improves purity. Large-scale synthesis benefits from continuous flow reactors to control exothermic reactions.
- Catalyst Choice: Antimony trichloride has been used in chlorination steps for related trifluoromethylpyridine synthesis, indicating its potential utility in similar acylation reactions.
Notes on Industrial Application
- The synthesis route involving cyclocondensation of trifluoromethylbenzoyl derivatives with amino pyridines is favored for its high selectivity.
- The direct acylation method offers a straightforward approach, suitable for scale-up with proper control of reaction conditions.
- Purification techniques such as distillation and chromatography are critical for obtaining pharmaceutical-grade purity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-5-(3-trifluoromethylbenzoyl)pyridine, and what key intermediates are involved?
- Methodology : The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethylbenzoyl groups. For example, Suzuki-Miyaura cross-coupling reactions are widely used to attach aromatic rings to pyridine cores. A related compound, 2-(Azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, employs substitution reactions where chlorine atoms are replaced by nucleophiles (e.g., amines or azetidine) under palladium catalysis .
- Intermediates : Key intermediates include halogenated pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) and activated benzoyl derivatives. Catalytic systems often involve Pd(PPh₃)₄ or CuI for Ullmann-type couplings .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the trifluoromethyl group produces distinct ¹⁹F NMR signals near -60 ppm .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas. In related pyridine derivatives, HRMS (ESI) with m/z accuracy <5 ppm is standard .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm is recommended .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported biological activity of this compound derivatives?
- Case Study : A p38α/β kinase inhibitor (Org 48762-0) containing a 2-methyl-5-pyridyl motif showed variability in potency across assays. To address this:
- Assay Optimization : Use isothermal titration calorimetry (ITC) to validate binding constants, minimizing false positives from fluorescence interference .
- Metabolic Stability Testing : Monitor degradation pathways (e.g., CYP450-mediated oxidation) using liver microsomes. For instance, CYP1A2 inhibitors like furafylline reduced metabolite formation in human S9 fractions .
- Data Reconciliation : Cross-reference with structural analogs (e.g., 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid) to identify substituent effects on activity .
Q. How can reaction conditions be optimized for introducing trifluoromethyl groups into pyridine-based scaffolds?
- Key Parameters :
- Catalyst Selection : Pd/Cu bimetallic systems enhance efficiency in trifluoromethylation. For example, Pd(OAc)₂ with Xantphos ligand achieved >80% yield in C–H functionalization of nitro-substituted pyridines .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates in SNAr reactions, while avoiding protic solvents that deactivate catalysts .
Q. What computational tools are effective for predicting the reactivity of this compound in medicinal chemistry applications?
- Approaches :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect directs substitution to the pyridine’s para position .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., kinases) using software like GROMACS. A study on Org 48762-0 revealed hydrophobic interactions between the trifluoromethyl group and p38α’s ATP-binding pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
